molecular formula C31H31N7O3S B2365503 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 902434-32-6

2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2365503
M. Wt: 581.7
InChI Key: IIXUMHATEPMQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C31H31N7O3S and its molecular weight is 581.7. The purity is usually 95%.
BenchChem offers high-quality 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure Analysis

Research has shown the preparation of triazoloquinazolinium derivatives, highlighting the chemical synthesis and structural analysis of such compounds. One study focused on the preparation of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides, showcasing their crystal and molecular structure via X-ray crystallography. This detailed analysis contributes to understanding the chemical nature and potential applications of similar compounds in various fields, including medicinal chemistry (Crabb et al., 1999).

Efficient Synthesis Protocols

Another aspect of research on these compounds involves developing efficient synthesis methods. For example, a study described a simple, economical, and environmentally benign protocol for synthesizing triazoloquinazolin-8(4H)-one derivatives. This method emphasizes the advantages of using acetic acid as a reaction medium, which simplifies the process and makes it more environmentally friendly (Mousavi et al., 2015).

Insecticidal Assessment

The potential insecticidal properties of triazoloquinazoline derivatives have been explored, demonstrating the versatility of these compounds beyond their chemical interest. A study synthesized new derivatives and assessed their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Such research indicates the broader applicability of these compounds in agricultural sciences and pest management (Fadda et al., 2017).

Novel Derivative Synthesis

Further studies have focused on the synthesis of novel derivatives, such as 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-one, and exploring their chemical transformations. These efforts contribute to expanding the library of available compounds for various scientific applications, including drug discovery and development (Al-Salahi et al., 2014).

properties

IUPAC Name

2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N7O3S/c1-18-10-11-22(19(2)14-18)33-29(39)17-42-31-34-24-16-27(41-5)26(40-4)15-21(24)30-35-28(36-38(30)31)12-13-37-20(3)32-23-8-6-7-9-25(23)37/h6-11,14-16H,12-13,17H2,1-5H3,(H,33,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXUMHATEPMQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,4-dimethylphenyl)acetamide

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